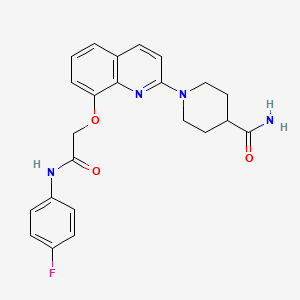

1-(8-(2-((4-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(8-(2-((4-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-(8-(2-((4-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a synthetic small molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several key components:

- Quinoline moiety : Known for its diverse biological activities.

- Piperidine ring : Often involved in interactions with biological targets.

- Fluorophenyl group : Contributes to the lipophilicity and potential receptor binding.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, quinoline derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

- Mechanism of Action : The compound may act by inhibiting key signaling pathways involved in cancer cell proliferation, such as the PI3K/Akt and MAPK pathways. This inhibition leads to reduced cell viability and increased apoptosis in cancer cells .

Antimicrobial Activity

The quinoline scaffold is also associated with antimicrobial properties. Research indicates that derivatives can exhibit activity against a range of bacterial strains, including multi-drug resistant strains.

- Case Studies : A study demonstrated that a related quinoline derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits.

- Studies on Neuroinflammation : In vitro studies using microglial cell lines have shown that these compounds can modulate inflammatory responses, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for its therapeutic application.

| Property | Details |

|---|---|

| Absorption | Rapid absorption observed in animal models. |

| Distribution | High brain penetration noted, suggesting efficacy in CNS disorders. |

| Metabolism | Primarily hepatic metabolism; metabolites exhibit varied biological activity. |

| Excretion | Mainly renal excretion; requires monitoring for potential toxicity. |

科学的研究の応用

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Quinoline Core | Provides biological activity |

| Piperidine Moiety | Enhances binding affinity |

| Carboxamide Group | Involved in hydrogen bonding with targets |

Anticancer Activity

Research has indicated that compounds similar to 1-(8-(2-((4-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit specific enzymes involved in cancer cell proliferation.

Case Study: Glioblastoma Treatment

A study highlighted the effectiveness of related compounds in targeting glioblastoma cells by inhibiting lanosterol synthase (LSS), leading to disrupted cholesterol biosynthesis and increased apoptosis in cancer cells . This mechanism suggests a potential pathway through which the compound may exert similar effects.

Inhibition of Metabolic Pathways

The compound may also serve as an inhibitor of glucose transporters, particularly GLUT4, which is critical in cancer metabolism. By selectively inhibiting GLUT4, the compound could reduce glucose uptake in cancer cells, thereby affecting their growth and survival .

Case Study: Multiple Myeloma

In multiple myeloma models, compounds targeting GLUT4 demonstrated reduced cell proliferation and increased sensitivity to standard therapies like venetoclax and dexamethasone . This highlights the potential of This compound in combination therapies.

Neuroprotective Effects

Emerging research suggests that quinoline derivatives may possess neuroprotective properties. Compounds similar to this one have been studied for their ability to penetrate the blood-brain barrier and exert protective effects against neurodegenerative diseases.

Case Study: Alzheimer's Disease

One study investigated the neuroprotective effects of related compounds in models of Alzheimer's disease, demonstrating their ability to reduce oxidative stress and inflammation . This suggests a promising avenue for further exploration of the compound's potential in treating neurodegenerative disorders.

Table 2: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Blocks key metabolic pathways |

| Cell Signaling | Alters survival signals in cancer cells |

| Antioxidant Effects | Protects against oxidative damage |

特性

IUPAC Name |

1-[8-[2-(4-fluoroanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3/c24-17-5-7-18(8-6-17)26-21(29)14-31-19-3-1-2-15-4-9-20(27-22(15)19)28-12-10-16(11-13-28)23(25)30/h1-9,16H,10-14H2,(H2,25,30)(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWBYISWPXBBAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)F)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。